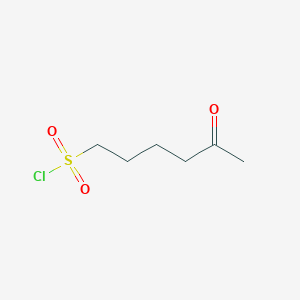

5-Oxohexane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Oxohexane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2172091-53-9 . It has a molecular weight of 198.67 .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 5-Oxohexane-1-sulfonyl chloride, can be achieved through various methods. One approach involves the oxidative chlorosulfonation of S-alkyl isothiourea salts, which is a simple, safe, and environmentally friendly process . This method can yield diverse sulfonyl chlorides in high yields and is applicable to other substrates such as thiols, disulfides, thioacetates, and xanthates .Molecular Structure Analysis

The InChI code for 5-Oxohexane-1-sulfonyl chloride is 1S/C6H11ClO3S/c1-6(8)4-2-3-5-11(7,9)10/h2-5H2,1H3 .Chemical Reactions Analysis

Sulfonyl chlorides, including 5-Oxohexane-1-sulfonyl chloride, are highly reactive towards water and other nucleophiles such as ammonia (NH3) . This reactivity is often utilized in synthesis reactions, but it can also cause problems .Aplicaciones Científicas De Investigación

Ionic Liquid Catalysts

Sulfonyl chloride derivatives have been used to synthesize novel ionic liquids that serve as efficient, homogeneous, and reusable catalysts for the synthesis of complex organic compounds under solvent-free conditions. This application is significant for green chemistry by reducing solvent use and simplifying purification processes (Moosavi-Zare et al., 2013).

Solid-Phase Synthesis

Polymer-supported sulfonyl chloride has been utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, showcasing the versatility of sulfonyl chloride derivatives in facilitating reactions on solid supports. This method is beneficial for high-throughput synthesis and combinatorial chemistry applications (Holte et al., 1998).

Nanosized Catalysts

Research has led to the development of novel nanosized N-sulfonic acid catalysts that promote the synthesis of polyhydroquinoline derivatives via multi-component condensation under solvent-free conditions. These catalysts are noted for their high efficiency and reusability, indicating the potential of sulfonyl chloride derivatives in nanocatalysis (Goli-Jolodar et al., 2016).

Antibacterial Agents

Sulfone derivatives, possibly derived from reactions involving sulfonyl chlorides, have shown promising antibacterial activities against specific bacterial strains, suggesting their potential use in developing new bactericides for agricultural applications (Xu et al., 2012).

Beckmann Rearrangement Catalysts

Sulfonyl chloride functionalized ionic materials have been explored as dual catalysts and media for Beckmann rearrangement, highlighting their role in facilitating efficient and environmentally friendly chemical transformations (Du et al., 2005).

Propiedades

IUPAC Name |

5-oxohexane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-6(8)4-2-3-5-11(7,9)10/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJVBLKOOVZRLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770797.png)

![6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2770803.png)

![2,6-dichloro-N-[4-(methylsulfanyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2770808.png)

![Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate](/img/structure/B2770810.png)

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2770811.png)

acetonitrile](/img/structure/B2770812.png)

![3-[3-(benzyloxy)-2-thienyl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2770814.png)

![1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol](/img/structure/B2770816.png)

![4-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2770820.png)